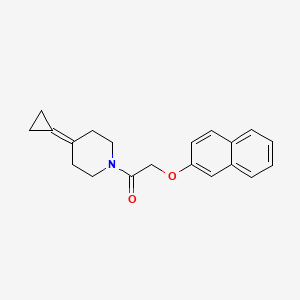

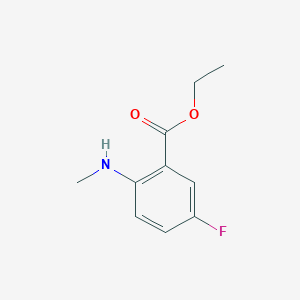

![molecular formula C19H20ClNO4S B2721723 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine CAS No. 866152-48-9](/img/structure/B2721723.png)

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the role or use of the compound in various industries or research.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique

Synthesis Techniques

Research has shown various methods for synthesizing sulfonated tetrahydropyridine derivatives, which are relevant to the chemical structure of 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine. One such method involves a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the addition of catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017). Another approach is the oxidation of specific thiophene derivatives to produce sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating a method to introduce sulfonyl groups into complex structures (Watanabe et al., 2010).

Chemical Reactions and Modifications

Further chemical modifications and reactions have been explored, such as the synthesis of novel dihydropyridine analogs with potential antioxidant properties. These analogs involve modifications at the 2-chlorophenyl segment, showing the versatility of pyridine derivatives in synthesizing compounds with potential biological activities (Sudhana & Pradeepkiran, 2019). The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents further demonstrates the application of tetrahydropyridine derivatives in medicinal chemistry, where modifications on the pyridine ring can lead to compounds with significant biological activities (Redda & Gangapuram, 2007).

Applications in Material Science and Catalysis

Catalytic Applications

Tetrahydropyridine derivatives have been investigated for their potential use in catalytic applications. For instance, the synthesis and application of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for solvent-free synthesis processes indicate the role of sulfonyl-substituted pyridines in green chemistry and catalysis (Moosavi-Zare et al., 2013).

Material Science and Polymer Applications

The development of highly refractive, transparent, and solution-processable polyamides based on sulfonyl-bridged diacid monomers, including chlorine side groups, highlights the utility of sulfonyl and chlorophenyl functionalities in creating advanced materials with desirable optical properties (Kiani et al., 2013).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose to health and the environment.

Orientations Futures

This involves discussing potential future research directions or applications of the compound based on its properties and uses.

Please note that the availability of this information depends on the extent of research done on the compound. For a less studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound that is well-studied and you want information about it, feel free to ask!

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTDSLCAPMPKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(=CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)

![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)

![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)